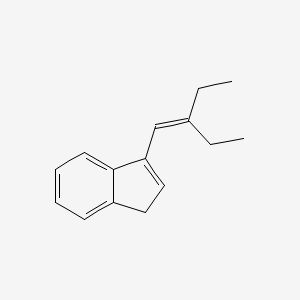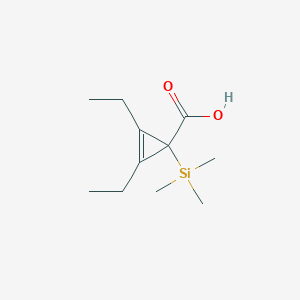
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid is a specialized organic compound that features a cyclopropene ring, which is known for its high ring strain and reactivity. The presence of the trimethylsilyl group adds to its unique chemical properties, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid typically involves the reaction of ethyl diazoacetate with acetylene in the presence of a rhodium catalyst. This reaction forms the cyclopropene ring, and subsequent steps introduce the diethyl and trimethylsilyl groups. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to maintain the integrity of the cyclopropene ring .
Major Products
The major products formed from these reactions include various cyclopropane derivatives, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its reactive cyclopropene ring.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid involves its high ring strain, which makes it highly reactive. The compound can participate in various cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. The trimethylsilyl group can also be cleaved under specific conditions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Cycloprop-2-ene carboxylic acid: Lacks the diethyl and trimethylsilyl groups, making it less reactive in certain contexts.
3-(Cycloprop-2-en-1-oyl)oxazolidinones: These derivatives are more stable and are used in different types of chemical reactions.
Uniqueness
The presence of both diethyl and trimethylsilyl groups in 2,3-Diethyl-1-(trimethylsilyl)cycloprop-2-ene-1-carboxylic acid makes it unique compared to other cyclopropene derivatives. These groups enhance its reactivity and make it suitable for a broader range of chemical transformations and applications.
Properties
CAS No. |
736137-14-7 |
|---|---|
Molecular Formula |
C11H20O2Si |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
2,3-diethyl-1-trimethylsilylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2Si/c1-6-8-9(7-2)11(8,10(12)13)14(3,4)5/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
APLXLFADMUWBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C1(C(=O)O)[Si](C)(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


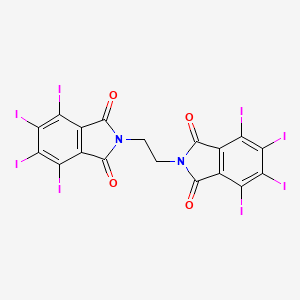
![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)

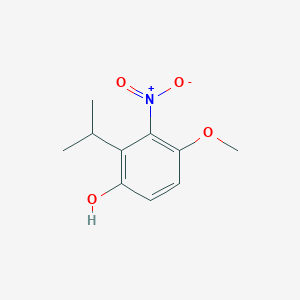
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
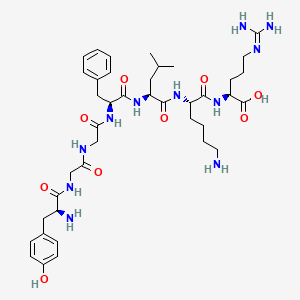


![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)
